

# An In-depth Technical Guide to the Pharmacological Profile of LAS190792

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## Compound of Interest

Compound Name: LAS190792

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## A Novel Bifunctional Muscarinic Receptor Antagonist and $\beta$ 2-Adrenoceptor Agonist (MABA)

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**LAS190792**, also known as AZD8999, is an investigational inhaled long-acting dual-acting bronchodilator that combines muscarinic receptor antagonist and  $\beta$ 2-adrenoceptor agonist (MABA) properties in a single molecule.<sup>[1][2][3]</sup> Developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma, **LAS190792** offers the potential for improved bronchodilation and symptom control by simultaneously targeting two key pathways involved in airway smooth muscle contraction and relaxation.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the pharmacological profile of **LAS190792**, including its mechanism of action, receptor binding affinity, in vitro and in vivo efficacy, and selectivity. Detailed experimental protocols for key studies are also provided to facilitate understanding and replication.

### Mechanism of Action

**LAS190792** exerts its therapeutic effects through a dual mechanism of action:

- **Muscarinic Receptor Antagonism:** **LAS190792** is a potent antagonist of muscarinic M3 receptors, which are primarily responsible for acetylcholine-induced bronchoconstriction.<sup>[1]</sup>

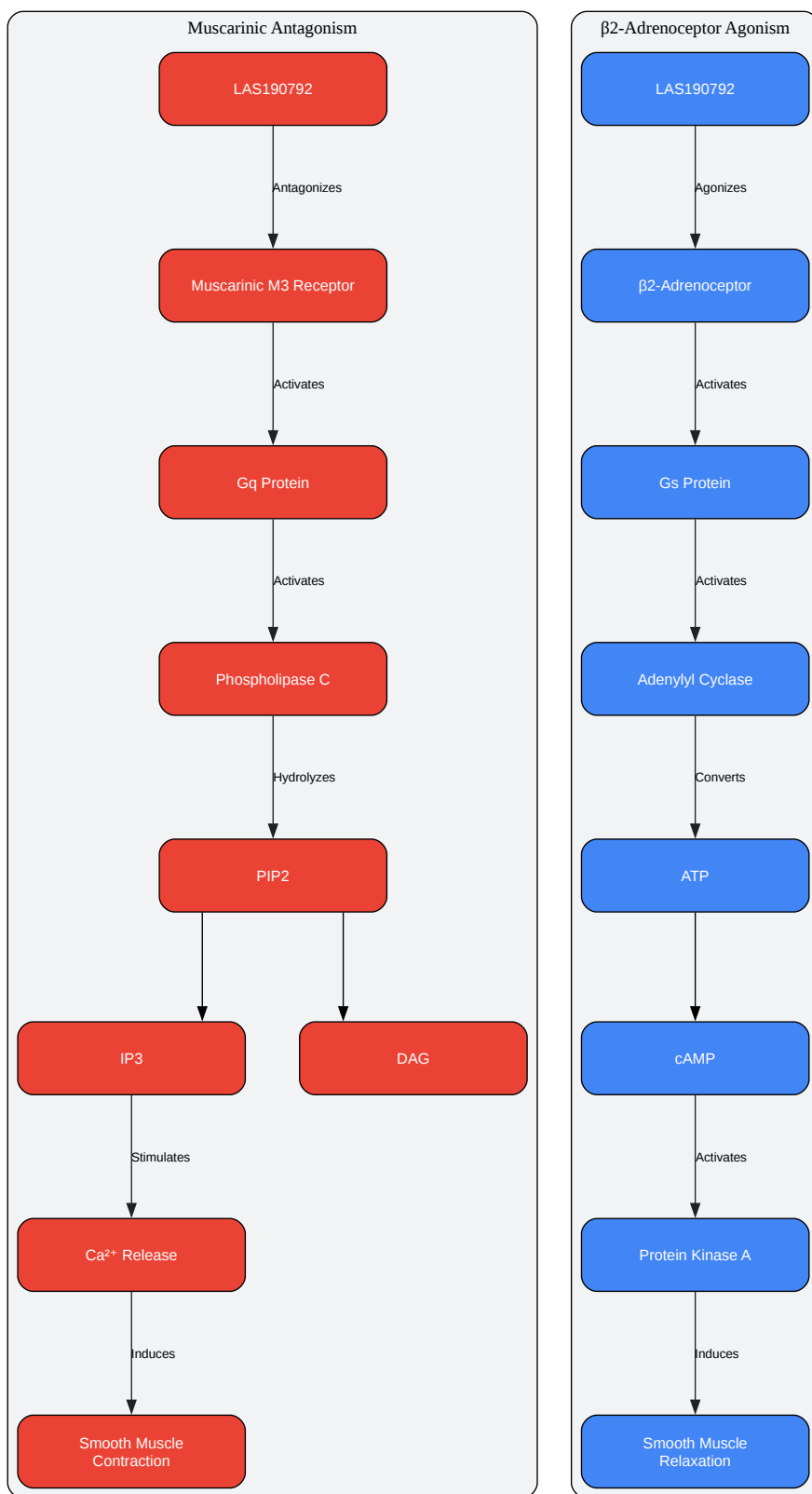
[4] By blocking these receptors, **LAS190792** inhibits the parasympathetic-mediated contraction of airway smooth muscle, leading to bronchodilation.

- $\beta$ 2-Adrenoceptor Agonism: **LAS190792** is also a potent and selective agonist of  $\beta$ 2-adrenoceptors.[1][4] Activation of these receptors on airway smooth muscle cells stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade ultimately leads to the relaxation of airway smooth muscle, further contributing to bronchodilation.

The combination of these two mechanisms in a single molecule is expected to provide synergistic or additive bronchodilator effects compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting  $\beta$ 2-agonist (LABA).[2]

## Signaling Pathways

The dual mechanism of action of **LAS190792** involves the modulation of two distinct signaling pathways in airway smooth muscle cells.



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**Caption:** Dual signaling pathways of **LAS190792** in airway smooth muscle cells.

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **LAS190792** from preclinical pharmacological studies.

**Table 1: Receptor Binding Affinity (pIC50)**

Receptor Subtype	LAS190792
Muscarinic M1	8.9[5]
Muscarinic M2	8.8[5]
Muscarinic M3	8.8[1][5]
Muscarinic M4	9.2[5]
Muscarinic M5	8.2[5]
β1-Adrenoceptor	7.5[5]
β2-Adrenoceptor	9.1[5]
β3-Adrenoceptor	5.6[5]

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

**Table 2: Functional Potency and Efficacy**

Assay	Parameter	LAS190792	Comparator
Spontaneous Tone Isolated Guinea Pig Trachea	pEC50	9.6[1][4]	Batefenterol: Similar range[1][4]
Electrically Stimulated Human Bronchus (Antimuscarinic activity)	pIC50	8.3[1]	Batefenterol: 7.9[1]
cAMP Production (CHO cells expressing human $\beta$ 2-receptors)	IC50 (nM)	0.23[6]	Indacaterol: Higher IC50[6]
Acetylcholine-induced Bronchoconstriction in Dogs	t1/2 (h)	13.3[1][4]	Batefenterol: Shorter duration[1][4]

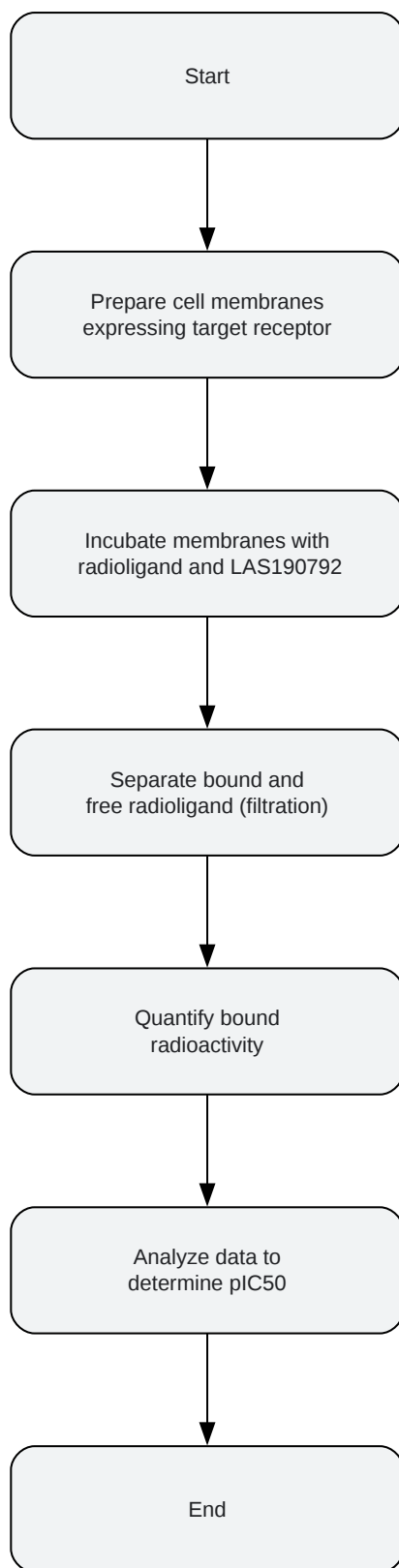
pEC50 is the negative logarithm of the half maximal effective concentration. t1/2 is the half-life.

## Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

## Radioligand Binding Assays

These assays are performed to determine the binding affinity of **LAS190792** to various muscarinic and adrenergic receptor subtypes.



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**Caption:** General workflow for radioligand binding assays.

#### Protocol:

- **Membrane Preparation:** Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant muscarinic (M1-M5) or  $\beta$ -adrenergic ( $\beta$ 1- $\beta$ 3) receptors are prepared. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
- **Binding Reaction:** In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP12177 for  $\beta$ -receptors) at a fixed concentration and varying concentrations of **LAS190792**.
- **Incubation:** The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- **Separation:** The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of **LAS190792** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis. The pIC<sub>50</sub> is then calculated as the negative logarithm of the IC<sub>50</sub>.

## Functional Assays in Isolated Tissues

These assays assess the functional activity of **LAS190792** as both a muscarinic antagonist and a  $\beta$ 2-agonist in a physiologically relevant ex vivo model.

#### Protocol for Isolated Guinea Pig Trachea Relaxation:

- **Tissue Preparation:** Tracheal rings are obtained from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>. The tracheal rings are connected to isometric force transducers to record changes in muscle tension.

- **Spontaneous Tone:** The relaxant effect of **LAS190792** is evaluated on the spontaneous tone of the tracheal preparations. Cumulative concentration-response curves are generated by adding increasing concentrations of **LAS190792** to the organ bath.
- **Electrically Induced Contraction (Antimuscarinic Activity):** To assess muscarinic antagonist activity, the tracheal rings are contracted by electrical field stimulation, which induces the release of endogenous acetylcholine. The ability of **LAS190792** to relax these pre-contracted tissues is then measured. To isolate the muscarinic component, these experiments are often performed in the presence of a  $\beta$ -blocker like propranolol.
- **Data Analysis:** The concentration of **LAS190792** that produces 50% of the maximal relaxation (EC50) or inhibits 50% of the induced contraction (IC50) is determined. The results are often expressed as pEC50 or pIC50.

## In Vivo Bronchoprotection Assays

These studies evaluate the efficacy and duration of action of **LAS190792** in a living animal model.

Protocol for Acetylcholine-Induced Bronchoconstriction in Dogs:

- **Animal Model:** Anesthetized and mechanically ventilated dogs are used. Bronchoconstriction is induced by an intravenous infusion or aerosol challenge with acetylcholine.
- **Drug Administration:** **LAS190792** is administered via nebulization.
- **Measurement of Bronchoconstriction:** Airway resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.
- **Data Analysis:** The ability of **LAS190792** to inhibit the acetylcholine-induced bronchoconstriction is assessed over time to determine its potency, onset, and duration of action. The half-life ( $t_{1/2}$ ) of the bronchoprotective effect is calculated.

## Selectivity Profile

**LAS190792** demonstrates a favorable selectivity profile. It is a potent antagonist at all five muscarinic receptor subtypes and a potent agonist at the  $\beta$ 2-adrenoceptor.[5] Importantly, it



shows significantly lower potency at the  $\beta$ 1- and  $\beta$ 3-adrenoceptors, which is desirable to minimize potential cardiovascular and metabolic side effects, respectively.[1][4][5]

## Conclusion

**LAS190792** is a novel and potent dual-acting MABA with a promising pharmacological profile for the treatment of obstructive airway diseases.[1][4] Its combined muscarinic antagonist and  $\beta$ 2-adrenoceptor agonist activity provides a strong rationale for its development as a next-generation bronchodilator. Preclinical studies have demonstrated its high affinity and functional potency at the target receptors, long duration of action, and favorable selectivity profile.[1][4][5] Further clinical investigation is warranted to establish its efficacy and safety in patients with COPD and asthma.

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